molecular formula C7H4N2O3 B1293937 4-Hydroxy-3-nitrobenzonitrile CAS No. 3272-08-0

4-Hydroxy-3-nitrobenzonitrile

Cat. No. B1293937
CAS RN: 3272-08-0
M. Wt: 164.12 g/mol
InChI Key: INBLGVOPOSGVTA-UHFFFAOYSA-N
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Patent
US07704995B2

Procedure details

To a solution of 3-nitro-4-hydroxybenzonitrile (3.28 g, 20 mmol) in ethyl acetate was hydrogenated over 5% Pd/C, at an initial pressure 20 psi in a Parr shaker. After 3 h the reaction mixture was filtered (Celite). The solvent was removed under reduced pressure and the residue oil 3-Amino-4-hydroxybenzonitrile (2.6 g, 97% yield) used in the next step without further purification: 1H NMR (400 MHz; DMSO-D6): 6.85 (m, 2H); 6.73 (d, 1H); 5.0 (br s, NH).
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[OH:12])[C:7]#[N:8])([O-])=O>C(OCC)(=O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[OH:12])[C:7]#[N:8]

Inputs

Step One
Name
Quantity
3.28 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C#N)C=CC1O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 3 h the reaction mixture was filtered (Celite)
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C#N)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.